Ethyl 4-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate
CAS No.: 946323-14-4
Cat. No.: VC7160765
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946323-14-4 |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.49 |
| IUPAC Name | ethyl 4-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H20N4O4S/c1-4-30-22(29)14-5-7-15(8-6-14)25-16(27)10-26-11-23-18-17-12(2)9-13(3)24-20(17)31-19(18)21(26)28/h5-9,11H,4,10H2,1-3H3,(H,25,27) |
| Standard InChI Key | WXPUSZZBJFFBCY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C |
Introduction
Ethyl 4-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a complex organic compound featuring a unique tricyclic structure with nitrogen and sulfur atoms. This compound belongs to a class of pharmaceutical agents due to its potential therapeutic applications. The presence of the benzoate moiety and the triazatricyclo structure suggests interactions with biological targets, which is crucial in drug design and development.
Synthesis and Chemical Reactions
The synthesis of such complex compounds typically involves multi-step organic reactions. These may include condensation reactions, cyclization, and substitution reactions to form the triazatricyclo core and attach the benzoate group. Specific reagents and conditions are often proprietary or protected under patent law.
| Synthetic Steps | Possible Reactions |
|---|---|
| Formation of Triazatricyclo Core | Cyclization and condensation reactions. |
| Attachment of Benzoate Group | Esterification reactions. |
| Final Modifications | Substitution or amidation reactions. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume